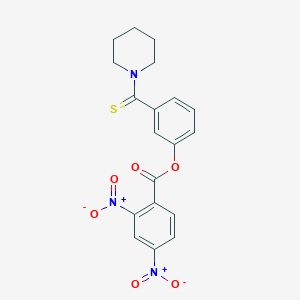![molecular formula C16H10ClN5O2S B11664303 3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide: is a complex organic compound that features a combination of heterocyclic structures, including thiophene, indole, and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-chlorothiophene-2-carboxylic acid and 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.
Substitution: Das Chloratom am Thiophenring kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Ammoniak oder Thioharnstoff unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung von substituierten Thiophenderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Sie kann biologische Aktivitäten wie antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften aufweisen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Sie kann als Leitverbindung bei der Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.
Industrie: In der Materialwissenschaftindustrie machen die einzigartigen elektronischen Eigenschaften der Verbindung sie zu einem Kandidaten für die Verwendung in organischen Elektronik- und Optoelektronikgeräten.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(5-Chlorthiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Wege könnten die Hemmung der Enzymaktivität oder die Interferenz mit Signaltransduktionswegen umfassen.
Wirkmechanismus
The mechanism of action of 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Chlorthiophen-2-carbonsäure
- 2-Oxo-2,3-dihydro-1H-indol-3-carbaldehyd
- 1H-pyrazol-5-carbohydrazid
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 3-(5-Chlorthiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazol-5-carbohydrazid aufgrund seiner Kombination aus mehreren heterocyclischen Ringen einzigartig. Diese strukturelle Komplexität erhöht ihr Potenzial für vielfältige chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C16H10ClN5O2S |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
5-(5-chlorothiophen-2-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10ClN5O2S/c17-13-6-5-12(25-13)10-7-11(20-19-10)15(23)22-21-14-8-3-1-2-4-9(8)18-16(14)24/h1-7,18,24H,(H,19,20) |
InChI-Schlüssel |
MZFSEGYAHWBIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11664222.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)

![2-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]furan-3-carbohydrazide](/img/structure/B11664244.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)

![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)
![Propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11664259.png)

![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11664291.png)
